

chemical properties of 2-Hydroxy-4,6-dimethylbenzoic acid

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Compound of Interest

Compound Name: 2-Hydroxy-4,6-dimethylbenzoic acid

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An In-Depth Technical Guide to the Chemical Properties of **2-Hydroxy-4,6-dimethylbenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **2-Hydroxy-4,6-dimethylbenzoic acid** (CAS No. 6370-32-7), a versatile aromatic carboxylic acid. With a molecular formula of $C_9H_{10}O_3$ and a molecular weight of 166.18 g/mol, this compound serves as a critical intermediate and building block in various fields, including pharmaceutical development, agrochemicals, and cosmetics.^[1] This document details its synthesis, primarily via the Kolbe-Schmitt reaction, its detailed physicochemical and spectroscopic profile, its chemical reactivity, and its applications in modern research and industry. The content is structured to provide not just data, but also the scientific rationale behind its properties and experimental methodologies, offering valuable insights for professionals in drug discovery and chemical synthesis.

Introduction: A Molecule of Strategic Importance

2-Hydroxy-4,6-dimethylbenzoic acid, a substituted salicylic acid derivative, is a compound of significant interest due to its unique structural features: a carboxylic acid, a phenolic hydroxyl group, and two methyl groups on the benzene ring.^[1] This specific arrangement of functional

groups governs its reactivity, solubility, and biological activity, making it an invaluable scaffold in medicinal chemistry.[1][2] Its utility is particularly noted in the synthesis of novel anti-inflammatory and analgesic agents, where its structure can be precisely modified to enhance efficacy and target specificity.[1][3] This guide serves as a senior-level resource, elucidating the core chemical principles that make this molecule a preferred choice in complex synthetic applications.

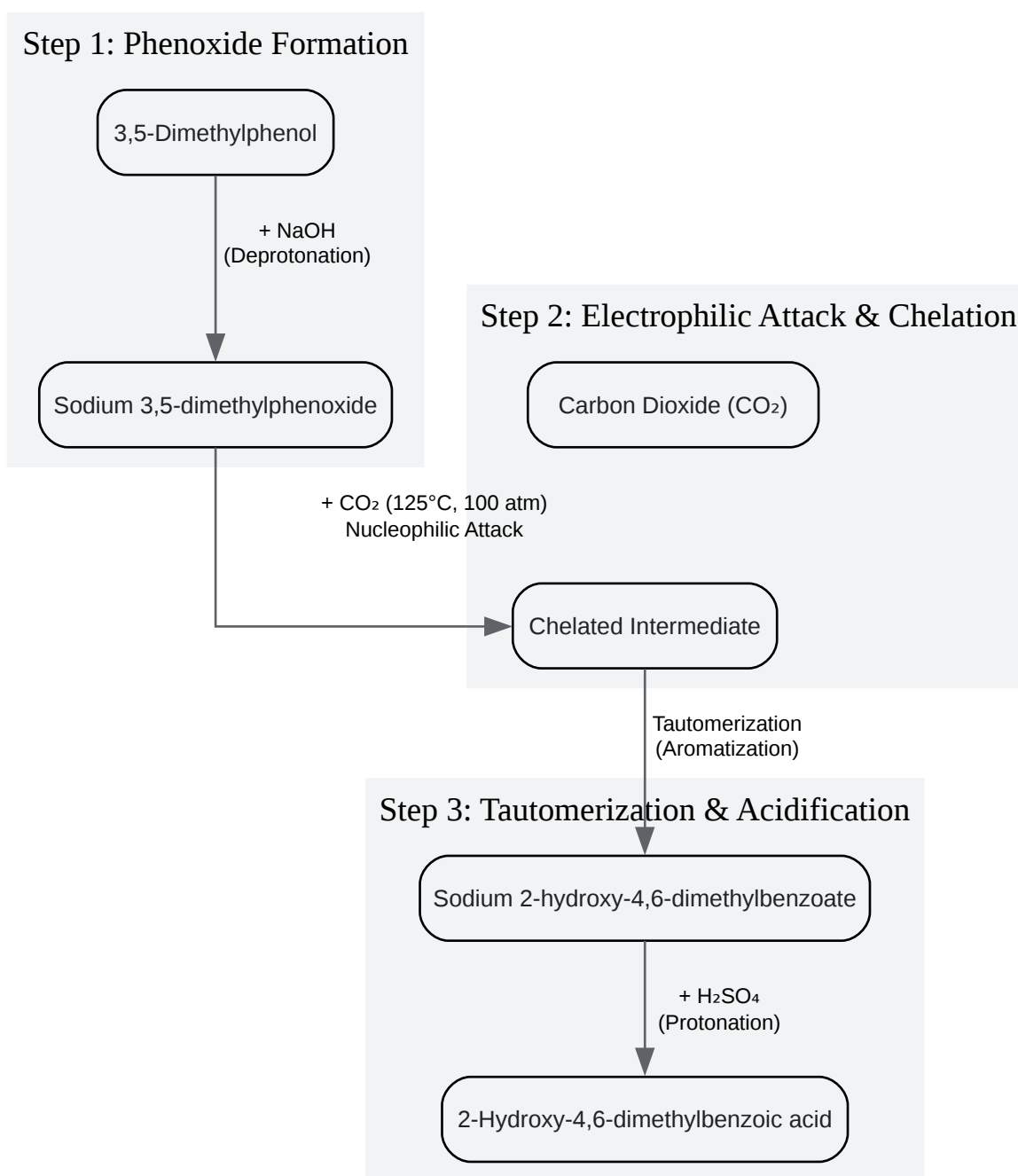
Synthesis and Manufacturing

The most direct and industrially relevant method for synthesizing **2-Hydroxy-4,6-dimethylbenzoic acid** is the carboxylation of the corresponding phenol, 3,5-dimethylphenol, via the Kolbe-Schmitt reaction.[4][5][6] This electrophilic aromatic substitution reaction is a cornerstone of hydroxybenzoic acid synthesis.

Causality in the Kolbe-Schmitt Reaction

The reaction proceeds by first converting the phenol into its more nucleophilic phenoxide salt using a strong base, typically sodium hydroxide.[7][8] The sodium phenoxide then attacks carbon dioxide, a weak electrophile. The choice of the counter-ion (e.g., Na^+ vs. K^+) and reaction conditions (temperature, pressure) is critical for directing the carboxylation to the desired position.[4][6] For sodium phenoxide, the reaction preferentially occurs at the ortho position due to the formation of a stable six-membered ring intermediate involving the sodium ion, the phenoxide oxygen, and the carbon dioxide.[5][8] The electron-donating methyl groups at the 3- and 5- positions of the starting phenol further activate the ring towards electrophilic attack, specifically at the C2, C4, and C6 positions. Steric hindrance from the methyl groups favors substitution at the C2 position, leading to the desired product.

Visualizing the Synthesis: Kolbe-Schmitt Reaction Workflow



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Caption: Workflow for the synthesis of **2-Hydroxy-4,6-dimethylbenzoic acid**.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system; successful synthesis is confirmed by the isolation of a solid product with the expected melting point and spectroscopic characteristics.

- **Drying of Reagents:** Ensure all glassware and reagents, particularly the 3,5-dimethylphenol, are thoroughly dried. The presence of water can significantly decrease the yield by consuming the phenoxide intermediate.^[4]
- **Phenoxide Formation:** In a high-pressure autoclave, dissolve 3,5-dimethylphenol (1.0 eq) in a suitable high-boiling inert solvent (e.g., toluene). Add sodium hydroxide (1.1 eq) pellets and heat the mixture to ~130°C with stirring to form the sodium phenoxide salt. Water is removed azeotropically.
- **Carboxylation:** Seal the autoclave and pressurize it with dry carbon dioxide gas to approximately 100 atm. Increase the temperature to 150-160°C and maintain vigorous stirring for 6-8 hours.
- **Work-up and Isolation:** Cool the reactor to room temperature and carefully vent the excess CO₂. Transfer the solid reaction mixture to a beaker and dissolve it in hot water.
- **Acidification:** While stirring, slowly acidify the aqueous solution with dilute sulfuric acid until the pH is ~2. This protonates the carboxylate salt, causing the **2-Hydroxy-4,6-dimethylbenzoic acid** to precipitate out of the solution.
- **Purification:** Collect the crude product by vacuum filtration and wash it with cold water to remove inorganic salts. Recrystallize the solid from an ethanol/water mixture to obtain the pure product.
- **Characterization:** Dry the purified crystals under vacuum. Determine the melting point and confirm the structure using NMR and IR spectroscopy.

Physicochemical and Spectroscopic Characterization

The identity and purity of **2-Hydroxy-4,6-dimethylbenzoic acid** are established through a combination of its physical properties and spectroscopic signatures.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ O ₃	[9]
Molecular Weight	166.18 g/mol	
Appearance	White crystalline solid	[10]
Monoisotopic Mass	166.06299 Da	[9]
Predicted XlogP	2.4	[9]
Predicted pKa	~4 (Carboxylic Acid)	[10]
Solution Behavior	In apolar solvents, it is expected to form hydrogen-bonded dimers.[11][12][13]	

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecule. The following data are based on established principles for substituted benzoic acids and related structures.
[11][14][15]

Table 2: Key Spectroscopic Data

Technique	Feature	Expected Chemical Shift / Wavenumber	Rationale
¹ H NMR	Carboxylic Acid (-COOH)	δ 11.0-13.0 ppm (s, 1H)	Deshielded, acidic proton, often broad.
	Phenolic Hydroxyl (-OH)	δ 9.0-10.0 ppm (s, 1H)	Intramolecular H-bonding with carboxyl shifts it downfield.
	Aromatic Proton (Ar-H)	δ 6.5-6.7 ppm (s, 2H)	Two equivalent protons at C3 and C5.
	Methyl Protons (-CH ₃)	δ 2.1-2.5 ppm (s, 6H)	Two equivalent methyl groups at C4 and C6.
¹³ C NMR	Carboxylic Carbon (-C=O)	δ 170-175 ppm	Characteristic chemical shift for a carboxylic acid.
	Aromatic C-O	δ 160-165 ppm (C2), δ 155-160 ppm (C4)	Carbons attached to electron-donating oxygen atoms are deshielded.
	Aromatic C-H	δ 110-115 ppm (C3, C5)	Shielded by ortho/para directing groups.
	Aromatic C-C	δ 105-110 ppm (C1), δ 140-145 ppm (C6)	Quaternary carbons with varied electronic environments.
	Methyl Carbons (-CH ₃)	δ 20-25 ppm	Typical range for aromatic methyl carbons.
IR Spectroscopy	O-H Stretch (Carboxylic)	2500-3300 cm ⁻¹ (broad)	Characteristic broad band due to hydrogen bonding.

C=O Stretch (Carboxylic)	1680-1710 cm ⁻¹ (strong)	Typical for an aromatic carboxylic acid. Intramolecular H-bonding may lower the frequency.	
C-O Stretch	1200-1320 cm ⁻¹	Associated with the carboxylic acid and phenol C-O bonds.	
Aromatic C=C Stretch	1580-1620 cm ⁻¹	Multiple bands characteristic of the benzene ring.	
Mass Spectrometry	[M+H] ⁺	m/z 167.07027	Predicted value for the protonated molecule. [9]
(ESI+)	[M+Na] ⁺	m/z 189.05221	Predicted value for the sodium adduct. [9]
[M-H] ⁻	m/z 165.05571	Predicted value for the deprotonated molecule. [9]	

Protocol: Spectroscopic Characterization

- Sample Preparation:
 - NMR: Dissolve ~10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH and -COOH protons.
 - IR (ATR): Place a small amount of the dry, solid sample directly onto the ATR crystal.
 - MS (ESI): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
- Data Acquisition:

- Acquire ^1H NMR, ^{13}C NMR, and correlation spectra (e.g., HSQC, HMBC) on a spectrometer (e.g., 400 MHz or higher).
- Record the IR spectrum over the range of 4000-400 cm^{-1} .
- Infuse the sample solution into an ESI-mass spectrometer and acquire spectra in both positive and negative ion modes.
- Data Analysis:
 - Integrate the ^1H NMR signals and assign peaks based on their chemical shifts, multiplicities, and coupling constants.
 - Assign the ^{13}C NMR peaks based on chemical shifts and comparison with predicted values.
 - Identify the key functional group vibrations in the IR spectrum.
 - Confirm the molecular weight from the molecular ion peaks ($[\text{M}+\text{H}]^+$, $[\text{M}-\text{H}]^-$) in the mass spectrum.

Chemical Reactivity and Derivatization

The reactivity of **2-Hydroxy-4,6-dimethylbenzoic acid** is a composite of its three key functional groups. This predictable reactivity allows it to be used as a versatile starting material for more complex molecules.

- Carboxylic Acid Group: This group readily undergoes standard reactions such as esterification (e.g., with an alcohol under acidic conditions or via the acid chloride) and conversion to amides.[\[16\]](#)
- Phenolic Hydroxyl Group: The hydroxyl group can be acylated to form esters or alkylated to form ethers (e.g., Williamson ether synthesis). Its acidity also allows it to participate in base-catalyzed reactions.
- Aromatic Ring: The ring is highly activated towards electrophilic aromatic substitution due to the powerful ortho, para-directing hydroxyl group and the two methyl groups. The available

position for substitution is C5. However, the existing substitution pattern presents considerable steric hindrance, which may require forcing conditions for further reactions.

Visualizing Key Derivatization Pathways

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